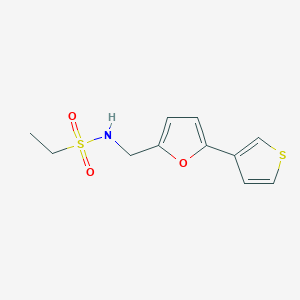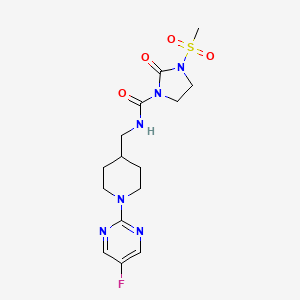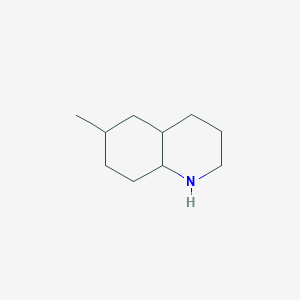
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline” is a biochemical compound used for proteomics research . Its molecular formula is C9H10F3NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C9H10F3NO2 . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 221.18 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.科学的研究の応用
Chemical Fixation of CO2 with Aniline Derivatives
One interesting application of aniline derivatives involves their use in the chemical fixation of CO2, leading to the synthesis of functionalized azole compounds. This process demonstrates the potential of aniline derivatives in creating value-added chemicals from CO2, a sustainable and environmentally friendly resource. This methodology offers a novel approach to synthesizing important natural and biologically active azole derivatives, showcasing the versatility of aniline derivatives in organic synthesis (Vessally et al., 2017).
Hydroxypyridinone Complexes with Aluminium
Hydroxypyridinones, which show structural similarities in terms of functional groups to the compound of interest, have been actively developed as efficient chelators for aluminium (Al) and iron (Fe) for potential medical uses. The design and study of these compounds aim at improving their physico-chemical and pharmacokinetic properties, highlighting the significance of such functional groups in medical applications (Santos, 2002).
Lipid Peroxidation and Food Safety
The occurrence of lipid peroxidation byproducts, such as 4-hydroxy-2-nonenal, in food products poses a significant concern in food safety. Research in this area focuses on the formation pathways, toxicity, analysis methods, and mitigation strategies for such compounds. This highlights the importance of understanding the chemical behavior and potential toxicological effects of reactive compounds formed during lipid peroxidation, which could be relevant to the study of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline in similar contexts (Liao et al., 2020).
Paeonol Derivatives and Pharmacological Activities
Paeonol and its derivatives, which possess methoxy groups similar to the compound , have been extensively studied for their wide range of pharmacological activities. The structure modification of paeonol and the investigation of its derivatives' mechanisms of action reveal significant anti-inflammatory, antioxidant, and other pharmacological effects. This suggests that the functional groups present in compounds like this compound could be explored for similar pharmacological applications (Wang et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQUAQKNJDNXLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2601540.png)




![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2601548.png)



![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2601559.png)
